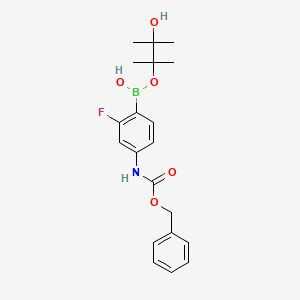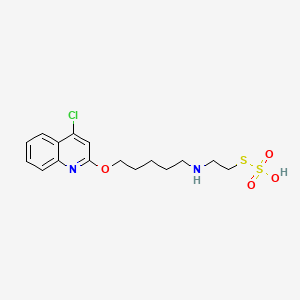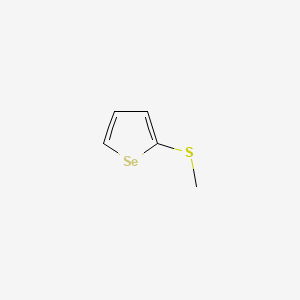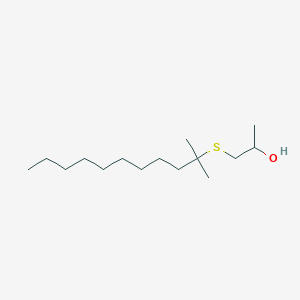![molecular formula C17H11FN4O B13822688 4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B13822688.png)
4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-2-fluoro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Preparation Methods
The synthesis of 4-cyano-2-fluoro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide typically involves the condensation of 4-cyano-2-fluorobenzohydrazide with an indole-3-carbaldehyde derivative. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-cyano-2-fluoro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds, forming new hydrazone derivatives.
Scientific Research Applications
4-cyano-2-fluoro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce apoptosis in cancer cells .
Comparison with Similar Compounds
4-cyano-2-fluoro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide can be compared with other indole derivatives, such as:
4-cyano-2-fluoro-N’-[(E)-(1-methyl-1H-indol-3-yl)methylene]benzohydrazide: Similar structure but with a methyl group on the indole ring.
4-cyano-2-fluoro-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzohydrazide: Similar structure but with a methyl group at a different position on the indole ring.
4-cyano-2-fluoro-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylene]benzohydrazide: Similar structure but with different substituents on the benzene ring.
The uniqueness of 4-cyano-2-fluoro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11FN4O |
|---|---|
Molecular Weight |
306.29 g/mol |
IUPAC Name |
4-cyano-2-fluoro-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C17H11FN4O/c18-15-7-11(8-19)5-6-14(15)17(23)22-21-10-12-9-20-16-4-2-1-3-13(12)16/h1-7,9-10,20H,(H,22,23)/b21-10+ |
InChI Key |
FCMAVLMUYSQYGV-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=C(C=C(C=C3)C#N)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one](/img/structure/B13822609.png)
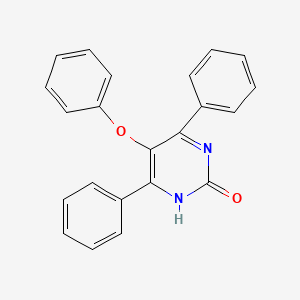
![N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)
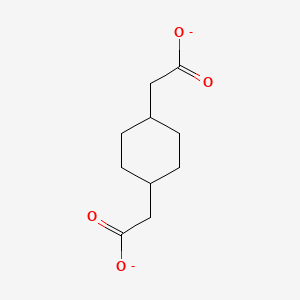
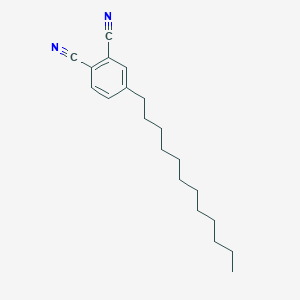
![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
![4-{5-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13822623.png)
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B13822624.png)
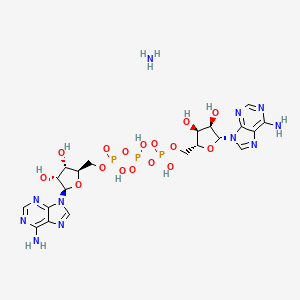
![N-(3-[2-Furyl]acryloyl)-Ala-Phe amide](/img/structure/B13822647.png)
